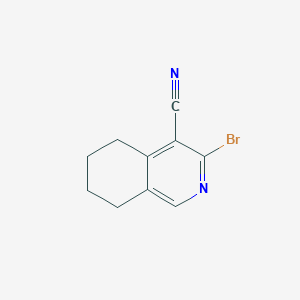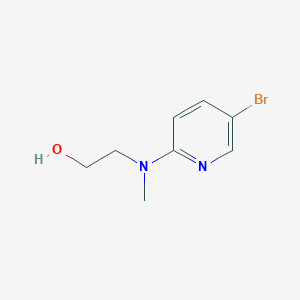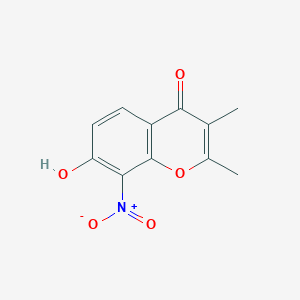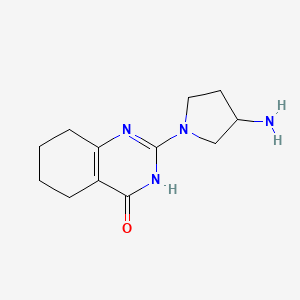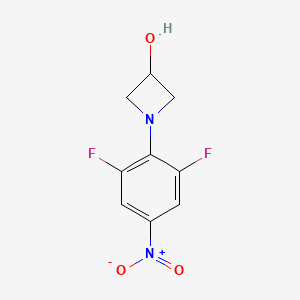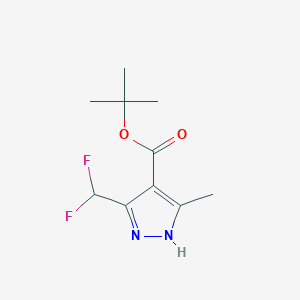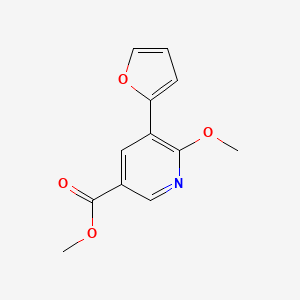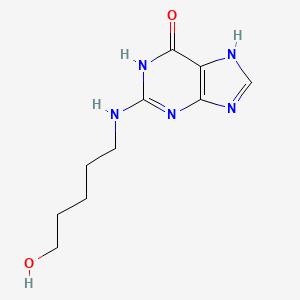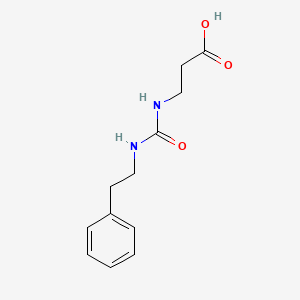
4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine is a chemical compound with the molecular formula C11H9ClN2S. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with pyridin-4-ylmethanethiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Amines, alkoxides; reactions often require heating and the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine
- 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine
- 2-Chloro-4-((pyridin-4-ylmethyl)thio)pyridine
Uniqueness
4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine and the pyridin-4-ylmethylthio group can significantly affect the compound’s chemical properties and its interactions with biological targets .
Propriétés
Numéro CAS |
1346707-84-3 |
|---|---|
Formule moléculaire |
C11H9ClN2S |
Poids moléculaire |
236.72 g/mol |
Nom IUPAC |
4-chloro-2-(pyridin-4-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9ClN2S/c12-10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2 |
Clé InChI |
XWPDRCCCPYSFHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CSC2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



